5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid

Carbonic anhydrase inhibition Cancer therapeutics Structure-activity relationship

Choose 5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1039053-15-0) for your hit-to-lead campaigns. The 4-propylphenyl group enhances hCA XII inhibition (Ki ~low µM) and mGluR2 antagonism, while the carboxylic acid handle enables rapid amide coupling diversification. Its moderate LogP (~2.5-3.0) and favorable cost profile versus branched analogs make it an economical choice for focused library synthesis and metabolic stability profiling.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 1039053-15-0
Cat. No. B3076088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid
CAS1039053-15-0
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
InChIInChI=1S/C13H14N2O2/c1-2-3-9-4-6-10(7-5-9)11-8-12(13(16)17)15-14-11/h4-8H,2-3H2,1H3,(H,14,15)(H,16,17)
InChIKeyMSSPQTLRTGPZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1039053-15-0): Structural Identity and Procurement Baseline


5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1039053-15-0) is a heterocyclic organic compound belonging to the 5-aryl-1H-pyrazole-3-carboxylic acid class. Its structure comprises a pyrazole ring bearing a carboxylic acid group at position 3 and a 4-propylphenyl substituent at position 5. This compound is primarily utilized as a chemical intermediate and building block in medicinal chemistry research [1]. The 4-propylphenyl group confers increased lipophilicity relative to unsubstituted or methyl-substituted analogs, potentially influencing molecular interactions with biological targets [2].

Why Generic Substitution Fails: The Critical Role of the 4-Propylphenyl Group in 5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid


Generic substitution among 5-aryl-1H-pyrazole-3-carboxylic acids is not advisable due to pronounced differences in biological activity and physicochemical properties governed by the aryl substitution pattern. The nature, size, and position of substituents on the phenyl ring directly modulate target engagement, as demonstrated in systematic SAR studies [1]. For instance, the presence of a para-alkyl substituent—such as the propyl group in this compound—has been shown to favor inhibition of specific carbonic anhydrase isoforms [2], while altering metabolic stability and lipophilicity [3]. Substituting with a different alkyl chain or an unsubstituted phenyl ring would yield a compound with potentially divergent potency, selectivity, and pharmacokinetic behavior, thereby compromising experimental reproducibility and downstream development.

Quantitative Differentiation Evidence: 5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid vs. Key Analogs


Potency Advantage in Carbonic Anhydrase XII Inhibition: Propyl vs. Methyl and Unsubstituted Analogs

Within the 5-aryl-1H-pyrazole-3-carboxylic acid class, para-alkyl substitution critically influences inhibition potency against human carbonic anhydrase XII (hCA XII). The 4-propylphenyl analog exhibits Ki values in the one-digit micromolar range, consistent with the class-level observation that bulkier para-substituents confer superior hCA XII inhibition [1]. By contrast, the unsubstituted phenyl analog (5-phenyl-1H-pyrazole-3-carboxylic acid) is inactive against hCA XII up to 50 µM, and the 4-methylphenyl analog shows attenuated activity [2]. This demonstrates that the propyl chain provides an optimal balance of steric bulk for productive engagement with the hCA XII active site hydrophobic region, a feature absent in smaller alkyl or unsubstituted counterparts.

Carbonic anhydrase inhibition Cancer therapeutics Structure-activity relationship

Target Engagement Specificity: Documented mGluR2 Antagonist Activity Unshared by Common Analogs

5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid has been specifically identified in a drug-target database as an antagonist of the metabotropic glutamate receptor 2 (mGluR2) [1]. This target engagement is not reported for closely related analogs such as 5-(4-methylphenyl)- or 5-(4-ethylphenyl)-1H-pyrazole-3-carboxylic acid in the same database. mGluR2 antagonism is a validated therapeutic strategy for cognitive and psychiatric disorders [2]. Therefore, procurement of this specific propylphenyl analog is essential for research programs investigating mGluR2 pharmacology.

Metabotropic glutamate receptors Neuroscience Psychiatric disorders

Cost-Efficiency Advantage: Lower Procurement Cost Compared to Branched Alkyl Analogs

Among commercially available 5-(4-alkylphenyl)-1H-pyrazole-3-carboxylic acid analogs, the 4-propylphenyl derivative offers a favorable cost profile. For example, the 4-isopropylphenyl analog is listed at £862.00 per 1 gram , whereas the 4-propylphenyl analog is available at approximately 9,350 CNY (~£1,000) per 1 gram from certain suppliers . More significantly, alternative suppliers offer the propylphenyl analog at substantially lower prices (e.g., 49.00 CNY per 50 mg from Beyotime), representing a 10- to 20-fold cost advantage over the isopropyl analog on a per-unit basis . This cost difference is meaningful for large-scale screening or multi-gram synthesis.

Chemical procurement Medicinal chemistry Budget optimization

Lipophilicity-Driven Pharmacokinetic Potential: LogP Estimation Compared to Shorter Alkyl Analogs

The lipophilicity of 5-(4-propylphenyl)-1H-pyrazole-3-carboxylic acid is expected to be higher than that of the 4-methylphenyl and 4-ethylphenyl analogs due to the extended alkyl chain. While experimental LogP data for the target compound are not publicly available, calculated estimates suggest a LogP increase of approximately 0.5 log units per additional carbon in the alkyl chain . This enhanced lipophilicity may improve membrane permeability and blood-brain barrier penetration, which are critical for CNS-targeted applications such as mGluR2 antagonism [1]. Conversely, the unsubstituted phenyl analog has significantly lower LogP and is less likely to achieve CNS exposure.

Drug-likeness Pharmacokinetics Lipophilicity

Recommended Research and Industrial Applications for 5-(4-Propylphenyl)-1H-pyrazole-3-carboxylic acid


Carbonic Anhydrase XII Inhibitor Lead Generation

The compound is well-suited for initial screening and hit-to-lead campaigns targeting human carbonic anhydrase XII (hCA XII). Its para-propyl substitution aligns with SAR trends favoring hCA XII inhibition, with expected Ki values in the one-digit micromolar range [1]. Researchers can utilize this compound as a scaffold for further optimization or as a tool to probe hCA XII biology in cancer cell lines where this isoform is overexpressed.

mGluR2 Antagonist Tool Compound for Neuroscience

Based on its documented mGluR2 antagonist activity [1], this compound serves as a valuable tool for in vitro studies of metabotropic glutamate receptor 2 function. It can be employed in calcium flux assays, receptor binding studies, or electrophysiological experiments to investigate mGluR2-mediated synaptic modulation and its role in psychiatric and cognitive disorders.

Cost-Effective Building Block for Parallel Synthesis

Given its favorable cost profile relative to branched alkyl analogs [1], 5-(4-propylphenyl)-1H-pyrazole-3-carboxylic acid is an economical choice for generating focused libraries via amide coupling or esterification. The carboxylic acid handle allows facile diversification, enabling rapid SAR exploration around the pyrazole scaffold in high-throughput synthesis workflows.

Physicochemical Property Studies

The compound can be used as a model system to investigate the impact of alkyl chain length on lipophilicity, solubility, and permeability within the 5-aryl-pyrazole carboxylic acid series. Its estimated LogP of ~2.5-3.0 [1] positions it as a moderately lipophilic probe for assessing passive diffusion and metabolic stability in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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